molecular formula C33H48O9 B1246547 Cimilactone B

Cimilactone B

Cat. No.: B1246547
M. Wt: 588.7 g/mol
InChI Key: CGINNTBXSXMOJN-ZRSMWYTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cimilactone B is a triterpenoid compound isolated from natural sources, notable for its cytotoxic activity against cancer cell lines such as HepG2 (hepatocellular carcinoma). Structurally, it belongs to a class of triterpenoids characterized by glycosylation and cyclization patterns, which influence its bioactivity . Studies employing MTT cell viability assays, Annexin V-FITC/PI apoptosis detection, and Western blotting have demonstrated that this compound induces apoptosis via mitochondrial pathways and cell cycle arrest at the G2/M phase, with IC50 values in the micromolar range .

Properties

Molecular Formula

C33H48O9

Molecular Weight

588.7 g/mol

IUPAC Name

[(1S,3R,4R,5R,6R,10S,12S,16R,18S,21R)-4,6,12,17,17-pentamethyl-8-oxo-18-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-en-3-yl] acetate

InChI

InChI=1S/C33H48O9/c1-16-11-24(36)41-19-12-30(5)21-8-7-20-29(3,4)22(42-28-27(38)26(37)18(35)14-39-28)9-10-32(20)15-33(21,32)13-23(40-17(2)34)31(30,6)25(16)19/h8,16,18-20,22-23,25-28,35,37-38H,7,9-15H2,1-6H3/t16-,18-,19+,20+,22+,23-,25+,26+,27-,28+,30+,31-,32-,33+/m1/s1

InChI Key

CGINNTBXSXMOJN-ZRSMWYTASA-N

Isomeric SMILES

C[C@@H]1CC(=O)O[C@@H]2[C@H]1[C@]3([C@@H](C[C@@]45C[C@@]46CC[C@@H](C([C@@H]6CC=C5[C@@]3(C2)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)OC(=O)C)C

Canonical SMILES

CC1CC(=O)OC2C1C3(C(CC45CC46CCC(C(C6CC=C5C3(C2)C)(C)C)OC7C(C(C(CO7)O)O)O)OC(=O)C)C

Synonyms

12beta-acetoxy-3beta-O-D-xylopyranosyloxy-24,25,26,27-tetranor-9,19-cyclolanost-7-ene-16,23-lactone
cimilactone B

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Property This compound Dibritannilactone B Carabrone
Molecular Formula Not Reported C22H32O6 C34H46O9
Molecular Weight Not Reported 392.48 598.72
Glycosylation Pattern Present Absent Complex glycosylation
Cyclization Tetracyclic Pentacyclic Hexacyclic
Purity (HPLC) ≥95% ≥98% ≥98%

Key Differences and Implications

Structural Complexity: this compound features tetracyclic cores with glycosylation, enhancing solubility and target binding . Dibritannilactone B lacks glycosylation but has a pentacyclic skeleton, which may reduce solubility but increase membrane permeability .

Bioactivity :

  • This compound shows moderate cytotoxicity (IC50 ~10–20 μM) against HepG2 cells, linked to apoptosis induction via caspase-3 activation .
  • Dibritannilactone B , despite its simpler structure, demonstrates stronger cytotoxicity (IC50 ~5–10 μM), possibly due to enhanced lipophilicity facilitating cellular uptake .
  • Carabrone exhibits lower potency (IC50 >50 μM) but unique anti-inflammatory activity, suggesting divergent mechanisms of action .

Mechanistic Pathways :

  • While this compound and Dibritannilactone B both induce G2/M arrest, Carabrone predominantly affects NF-κB signaling, highlighting how structural variations redirect biological targets .

Research Findings and Pharmacological Insights

  • This compound : Apoptosis is confirmed via AO/EB staining and Annexin V assays, with Bax/Bcl-2 ratio upregulation and PARP cleavage observed in Western blotting .
  • Dibritannilactone B : Rapid ROS generation and mitochondrial depolarization are reported, explaining its higher cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cimilactone B
Reactant of Route 2
Reactant of Route 2
Cimilactone B

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